molecular formula C8H15BrO2 B14722936 Pentan-3-yl 3-bromopropanoate CAS No. 6282-53-7

Pentan-3-yl 3-bromopropanoate

Cat. No.: B14722936
CAS No.: 6282-53-7
M. Wt: 223.11 g/mol
InChI Key: BDAJUMIUUFFGCD-UHFFFAOYSA-N
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Description

Pentan-3-yl 3-bromopropanoate is an organic ester derived from the reaction of pentan-3-ol (a branched secondary alcohol) and 3-bromopropanoic acid.

Properties

CAS No.

6282-53-7

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

pentan-3-yl 3-bromopropanoate

InChI

InChI=1S/C8H15BrO2/c1-3-7(4-2)11-8(10)5-6-9/h7H,3-6H2,1-2H3

InChI Key

BDAJUMIUUFFGCD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)CCBr

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pentan-3-yl 3-bromopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of other esters and in alkylation reactions .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a model compound for studying the metabolism of esters in biological systems .

Industry: Industrially, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functionalized compounds .

Mechanism of Action

The mechanism by which pentan-3-yl 3-bromopropanoate exerts its effects primarily involves its reactivity as an ester. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of new esters or other substituted products .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Activity: Despite structural similarities to bioactive esters, neither triterpene-based bromoalkanoates nor this compound (by inference) showed antimicrobial activity in standard assays. This highlights the need for targeted functionalization (e.g., introducing hydrogen-bond donors or optimizing halogen placement) to enhance bioactivity .
  • Synthetic Utility: The Steglich esterification method used for triterpene analogs could theoretically apply to this compound, though reaction efficiency may vary due to differences in alcohol nucleophilicity.

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